molecular formula C14H17ClO4 B7997695 O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7997695
M. Wt: 284.73 g/mol
InChI Key: OYKQYDBOLINJSI-UHFFFAOYSA-N
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Description

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-dimethylphenyl group attached to an ethyl oxalate moiety, making it a subject of interest in organic chemistry and material science.

Properties

IUPAC Name

2-O-[2-(4-chloro-3,5-dimethylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO4/c1-4-18-13(16)14(17)19-6-5-11-7-9(2)12(15)10(3)8-11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKQYDBOLINJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 4-chloro-3,5-dimethylphenyl ethyl bromide with diethyl oxalate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalate derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxalate esters or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate

Uniqueness

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to the presence of both chloro and dimethyl substituents on the phenyl ring. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with other molecules, highlighting its uniqueness in various scientific and industrial contexts.

Biological Activity

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H17ClO4
  • Molecular Weight : 284.74 g/mol
  • Functional Groups : Contains ester and aromatic groups, which are crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic processes, influencing cellular functions.
  • Receptor Modulation : It can bind to specific receptors, altering signal transduction pathways that affect cell growth and differentiation.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is essential for combating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders.

Anti-urolithiasis Potential

One notable area of investigation is the compound's potential to prevent kidney stone formation (urolithiasis). Studies suggest that it may regulate the crystallization of calcium oxalate crystals, reducing their cytotoxicity to renal cells. The mechanisms involved include:

  • Inhibition of Crystal Growth : The compound may inhibit the growth of calcium oxalate monohydrate (COM) crystals while promoting the formation of calcium oxalate dihydrate (COD), which is less harmful to cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantReduces oxidative stress
Anti-urolithiasisInhibits calcium oxalate crystallization
Enzyme InhibitionModulates enzyme activity

Case Study: Antioxidant Activity

In a study investigating the antioxidant properties of related compounds, it was found that they effectively reduced levels of reactive oxygen species (ROS) in vitro. This suggests that this compound may also possess similar protective effects against oxidative damage in biological systems.

Case Study: Anti-urolithiasis Effects

A study on the effects of various compounds on calcium oxalate crystallization demonstrated that certain derivatives could significantly reduce crystal growth in renal cell cultures. These findings support the hypothesis that this compound may have therapeutic potential in preventing kidney stones by modulating crystallization processes.

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